molecular formula C9H9F3O2 B1433210 2-Methyl-5-(trifluoromethoxy)benzyl alcohol CAS No. 1261478-61-8

2-Methyl-5-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1433210
CAS No.: 1261478-61-8
M. Wt: 206.16 g/mol
InChI Key: NIZSWVZPENQEME-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethoxy)benzyl alcohol is a chemical compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol . This organofluorine compound is classified as a benzyl alcohol , characterized by a hydroxyl (-OH) functional group attached to a benzyl carbon atom . The structure features a methyl substituent at the 2-position and a lipophilic, electron-withdrawing trifluoromethoxy group at the 5-position of the benzene ring. These features make it a valuable building block in organic and medicinal chemistry. The trifluoromethoxy (-OCF3) group is a key pharmacophore in modern drug design. Its incorporation into organic molecules can significantly alter their electronic properties, metabolic stability, and lipophilicity, which are critical parameters for optimizing the biological activity and absorption of potential therapeutic agents . As such, this compound serves as a versatile chemical intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, food additive, or household chemical. Not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-methyl-5-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6-2-3-8(4-7(6)5-13)14-9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZSWVZPENQEME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-methyl-5-(trifluoromethoxy)benzyl alcohol typically involves multi-step synthesis starting from appropriately substituted benzaldehydes or benzyl halides. The key steps commonly include:

Although the target compound contains a trifluoromethoxy (-OCF3) group rather than trifluoromethyl (-CF3), methodologies for trifluoromethylated analogs are relevant and adaptable.

Reduction of 2-Trifluoromethylbenzaldehydes to Benzyl Alcohols

A well-documented approach involves the reduction of 2-trifluoromethyl-substituted benzaldehydes using sodium borohydride or potassium borohydride in aqueous media:

  • Conditions:
    • Temperature range: 0–50 °C (commonly 5–30 °C)
    • Reducing agent molar ratio: 0.25 to 3 equivalents relative to aldehyde
    • Solvent: Water or aqueous solution
    • Procedure: Dropwise addition of aldehyde to the reducing agent solution with stirring
  • Outcomes:
    • High purity benzyl alcohol (>99%)
    • Yields between 85–90%
  • Example:
    Sodium borohydride (0.25 mol) in water cooled to 0 °C, with dropwise addition of 2-(trifluoromethyl)benzaldehyde (0.5 mol), followed by stirring at 10 °C for 1 hour yielded 2-trifluoromethylbenzyl alcohol with 90% yield.

Chlorination of Benzyl Alcohols to Benzyl Chlorides

The benzyl alcohol intermediate is then converted to the corresponding benzyl chloride using thionyl chloride:

  • Conditions:
    • Temperature: 10–90 °C (commonly 55–65 °C)
    • Molar ratio of thionyl chloride to benzyl alcohol: 1.0–10:1 (typically ~1.2)
    • Reaction under reflux with mechanical stirring
    • Post-reaction vacuum distillation to remove excess SOCl2
  • Outcomes:
    • High purity benzyl chloride (>99%)
    • Yields around 95%
  • Example:
    Treatment of 2-trifluoromethylbenzyl alcohol (0.5 mol) with thionyl chloride (0.6 mol) at 60 °C, followed by vacuum distillation, gave 2-trifluoromethylbenzyl chloride with 95% yield.

Nitration of Benzyl Chlorides

Nitration introduces nitro groups at specific positions on the aromatic ring, typically using a mixture of nitric and sulfuric acids:

  • Conditions:
    • Temperature: −10 to 40 °C (commonly 0 °C)
    • Nitric acid concentration: 50–99 wt%
    • Volume ratio of nitric acid to benzyl chloride: 67–200 mL per mol
    • Sulfuric acid present to facilitate nitration
  • Workup:
    • Extraction with dichloromethane
    • pH adjustment with sodium bicarbonate solution
    • Washing with water and salt solutions
    • Concentration under reduced pressure
  • Outcomes:
    • Yields around 98% for 2-chloromethyl-5-nitro-trifluoromethyl toluenes
  • Example:
    Nitration of 2-trifluoromethylbenzyl chloride (0.5 mol) with concentrated nitric acid and sulfuric acid at 0 °C gave the nitro derivative in 98% yield.

Catalytic Hydrogenation to Amino or Alcohol Derivatives

Hydrogenation reduces nitro groups to amines or finalizes the alcohol structure:

  • Conditions:
    • Catalyst: 10% palladium on carbon (Pd/C)
    • Solvent: Ethanol
    • Base: Sodium hydroxide (to maintain basic conditions)
    • Temperature: 60–65 °C
    • Hydrogen pressure: ~1.0 MPa
  • Procedure:
    • Hydrogen gas flushing and pressurization in an autoclave
    • Reaction monitored until completion, followed by nitrogen displacement
    • Filtration and concentration under reduced pressure
    • Extraction and washing steps to purify product
  • Outcomes:
    • Yields around 73% for 2-methyl-5-amino benzotrifluorides
  • Example:
    Hydrogenation of 2-chloromethyl-5-nitro-trifluoromethyl toluenes (0.5 mol) with Pd/C and NaOH in ethanol at 60 °C under 1 MPa hydrogen gave the amino alcohol product in 73% yield.

Alternative and Related Methods: Nucleophilic Trifluoromethylation

For compounds with trifluoromethyl groups adjacent to alcohols, nucleophilic trifluoromethylation of α-amino aldehydes or ketones using (trifluoromethyl)trimethylsilane (Ruppert–Prakash reagent) is a powerful method:

  • Catalysts: Fluoride ions (e.g., tetrabutylammonium fluoride) or base catalysts
  • Solvents: Anhydrous ethers, DMF, or DMSO
  • Yields: Moderate to good (40–75%) depending on substrate and conditions
  • Applications: Synthesis of β-amino-α-trifluoromethyl alcohols and related compounds.

While this method is more specialized, it offers a stereocontrolled route to trifluoromethylated alcohols that could be adapted for trifluoromethoxy derivatives with appropriate modifications.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Reduction of aldehyde Sodium borohydride or potassium borohydride in water 0–50 85–90 Dropwise addition, aqueous solution
Chlorination Thionyl chloride (SOCl2) 10–90 (55–65) ~95 Reflux, vacuum distillation
Nitration Nitric acid (50–99 wt%), sulfuric acid −10 to 40 (0) ~98 Acid mixture, controlled temperature
Catalytic hydrogenation Pd/C, ethanol, NaOH, H2 gas (1 MPa) 60–65 ~73 Autoclave, nitrogen displacement
Nucleophilic trifluoromethylation (alternative) TMS-CF3, fluoride/base catalyst, ethers or DMF/DMSO Ambient to moderate 40–75 For β-amino-α-trifluoromethyl alcohols

Research Findings and Notes

  • The reduction step is highly efficient and scalable, with sodium borohydride preferred for safety and cost-effectiveness.
  • Chlorination with thionyl chloride proceeds smoothly under mild reflux conditions, yielding high-purity benzyl chlorides suitable for further functionalization.
  • Nitration requires careful temperature control to avoid overreaction or side products; the presence of sulfuric acid enhances nitration efficiency.
  • Catalytic hydrogenation under mild pressure and temperature conditions effectively converts nitro intermediates to amino or alcohol derivatives, with palladium on carbon as a reliable catalyst.
  • Nucleophilic trifluoromethylation offers a stereoselective alternative route but may require more specialized reagents and conditions.
  • Oxidation methods of benzyl alcohols to aldehydes using carbon-based catalysts have been reported but are less relevant for primary alcohol preparation.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Methyl-5-(trifluoromethoxy)benzaldehyde or 2-Methyl-5-(trifluoromethoxy)benzoic acid.

    Reduction: 2-Methyl-5-(trifluoromethoxy)toluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-Methyl-5-(trifluoromethoxy)benzyl alcohol serves as an essential building block in the synthesis of more complex organic molecules. Its trifluoromethoxy group enhances its reactivity and stability, making it a valuable intermediate in the development of various chemical compounds.

Synthesis of Fluorinated Compounds

The compound is often utilized in the synthesis of fluorinated derivatives, which are crucial in the production of specialty chemicals and materials. The presence of fluorine atoms can significantly alter the physical and chemical properties of the resultant compounds, leading to applications in pharmaceuticals and agrochemicals.

Biological Research

Antimicrobial and Anti-inflammatory Properties

Research has indicated that this compound may possess antimicrobial and anti-inflammatory activities. These properties are currently being investigated for potential applications in developing new therapeutic agents. The trifluoromethoxy group may enhance the compound's lipophilicity, improving its ability to penetrate biological membranes and interact with cellular targets.

Pharmaceutical Development

The compound is explored as a pharmaceutical intermediate in the synthesis of drug candidates. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity or reduced side effects.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in producing specialty chemicals that require specific properties imparted by fluorinated groups. These chemicals often find use in high-performance materials, coatings, and polymers.

Analytical Chemistry

The compound is also employed in analytical chemistry for testing and characterization purposes. Its distinct chemical properties make it suitable for use as a standard reference material in various analytical techniques.

Table: Summary of Applications

Application AreaDescriptionReferences
Chemical SynthesisUsed as a building block for complex organic molecules and fluorinated derivatives
Biological ResearchInvestigated for antimicrobial and anti-inflammatory properties
Pharmaceutical DevelopmentExplored as an intermediate in drug synthesis
Industrial ApplicationsUtilized in producing specialty chemicals and high-performance materials
Analytical ChemistryEmployed as a standard reference material for testing and characterization

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethoxy Substituents

The position of the trifluoromethoxy group significantly impacts physicochemical properties and reactivity. Key analogues include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference CAS/Data Sources
2-Methyl-5-(trifluoromethoxy)benzyl alcohol -CH₃ (C2), -OCF₃ (C5) ~208.13 (calculated) High regioselectivity in borylation; potential agrochemical intermediate N/A (hypothetical)
4-(Trifluoromethoxy)benzyl alcohol -OCF₃ (C4) 196.14 Used in porous liquid synthesis; commercial availability 1736-74-9
3-(Trifluoromethoxy)benzyl alcohol -OCF₃ (C3) 196.14 Intermediate in pharmaceutical synthesis 50823-90-0
2-(Trifluoromethoxy)benzyl alcohol -OCF₃ (C2) 196.14 Lower boiling point (~255°C); used in click chemistry 175278-07-6

Key Observations :

  • Regioselectivity : Ortho-substituted derivatives (e.g., methyl at C2 in the target compound) enhance para-borylation yields in iridium-catalyzed reactions.
  • Lipophilicity : Trifluoromethoxy groups at C5 (target compound) or C4 (1736-74-9) increase hydrophobicity compared to C2/C3 analogues, influencing solubility in organic solvents.

Analogues with Halogen/Trifluoromethyl Substituents

Substituents like halogens (Cl, F) or trifluoromethyl (-CF₃) alter electronic and steric profiles:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference CAS/Data Sources
3-Chloro-5-(trifluoromethyl)benzyl alcohol -Cl (C3), -CF₃ (C5) 210.58 Higher molecular weight; used in pesticide synthesis 886496-87-3
2-Fluoro-5-(trifluoromethyl)benzyl alcohol -F (C2), -CF₃ (C5) 194.13 Lower boiling point (~255°C); agrochemical applications 238742-82-0
5-Bromo-2-(trifluoromethoxy)benzyl alcohol -Br (C5), -OCF₃ (C2) 285.03 Bromine enhances electrophilic substitution reactivity 685126-86-7

Key Observations :

  • Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) groups increase acidity of the hydroxymethyl group compared to -OCF₃.
  • Reactivity : Bromine at C5 (685126-86-7) facilitates cross-coupling reactions, whereas fluorine at C2 (238742-82-0) improves metabolic stability.

Key Observations :

  • Safety : All analogues share similar hazard profiles (skin/eye irritation, respiratory sensitization).
  • Thermal Stability : Methyl substitution (target compound) may improve thermal stability compared to halogenated derivatives.

Biological Activity

2-Methyl-5-(trifluoromethoxy)benzyl alcohol is a compound of interest in various fields, particularly in medicinal chemistry and agrochemical applications. Its unique structural features, including the trifluoromethoxy group, contribute to its biological activity and potential therapeutic uses. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

The molecular formula of this compound is C9H8F3O. The presence of the trifluoromethoxy group significantly enhances its lipophilicity and reactivity, allowing for interactions with biological targets such as enzymes and receptors. The compound is characterized by:

  • Hydroxyl Group : Provides hydrogen bonding capabilities.
  • Trifluoromethoxy Group : Increases electron-withdrawing properties, influencing reactivity.
  • Benzyl Structure : Contributes to its hydrophobic character.

The mechanism through which this compound exerts its biological effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances binding affinity to hydrophobic regions of proteins or enzymes, while the hydroxyl group can form hydrogen bonds, potentially influencing the activity of these biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that certain trifluoromethyl-substituted compounds can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Enzyme Interaction and Inhibition

The compound has been investigated for its interactions with various enzymes. It has been used as a substrate in studies involving yeast alcohol dehydrogenase, highlighting its role in enzymatic reactions and metabolic pathways. Additionally, the structural similarity to other benzylic alcohols suggests potential inhibition mechanisms against certain enzymes involved in drug metabolism.

Case Studies

  • Synthesis and Application in Agrochemicals :
    • In a study focused on developing agrochemicals, this compound was evaluated for its efficacy against agricultural pests. The results indicated that the compound could serve as a promising candidate for new pest control agents due to its biological activity.
  • Proteomics Research :
    • The compound has been employed in proteomics to understand protein structures and functions better. Its unique properties allow it to act as a reagent or marker in various biochemical assays, providing insights into protein interactions and dynamics.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
This compoundAntimicrobial, enzyme interactionsTrifluoromethoxy group enhances lipophilicity
2-Methyl-5-(trifluoromethoxy)benzoic acidAnti-inflammatory propertiesSimilar functional groups
2-Methyl-5-(trifluoromethoxy)benzaldehydePotential anticancer activityReactive aldehyde group

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Inhibition Studies : Investigations into the inhibition of specific enzymes have shown promising results, indicating that modifications to the benzyl structure can lead to enhanced inhibitory effects against target enzymes .
  • Oxidation Reactions : The compound has also been studied for its oxidation reactions under various conditions, yielding valuable insights into its reactivity and potential applications in synthetic organic chemistry .

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-5-(trifluoromethoxy)benzyl alcohol, and what challenges arise in achieving regioselectivity?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized aromatic precursors. For example, trifluoromethoxy groups can be introduced via nucleophilic substitution using silver trifluoromethoxide, followed by hydroxylation with reducing agents like NaBH₄. Key challenges include controlling regioselectivity during electrophilic substitution due to steric hindrance from the methyl and trifluoromethoxy groups. Reaction optimization (e.g., temperature, catalyst choice) is critical .

Q. How can researchers purify this compound to achieve high purity for spectroscopic analysis?

  • Methodological Answer : Liquid-liquid extraction (using ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. For trace impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase can resolve polar byproducts. Solubility in water is limited, requiring methanol or DMSO for dissolution .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the benzyl alcohol proton (δ 4.6–5.0 ppm, broad) and trifluoromethoxy carbon (δ 120–125 ppm, q, J = 320 Hz).
  • FT-IR : O-H stretch (~3300 cm⁻¹), C-F stretches (1100–1250 cm⁻¹).
  • HRMS : Exact mass verification (e.g., [M+H]⁺ for C₉H₉F₃O₂: 206.0554). Cross-reference with computational predictions (DFT-optimized structures) enhances reliability .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The trifluoromethoxy group deactivates the aromatic ring, directing electrophilic attacks to the para position relative to itself. Kinetic studies using competitive reactions (e.g., nitration or halogenation) reveal slower reaction rates compared to non-fluorinated analogs. Computational modeling (DFT) of charge distribution and Fukui indices can predict reactive sites .

Q. What are the predominant degradation pathways of this compound under acidic or oxidative conditions?

  • Methodological Answer :
  • Acidic Conditions : Cleavage of the benzyl alcohol group to form 2-methyl-5-(trifluoromethoxy)benzaldehyde, verified via LC-MS.
  • Oxidative Conditions : Radical-mediated degradation generates trifluoromethoxy phenol derivatives. Accelerated stability testing (40°C/75% RH) with HPLC monitoring identifies degradation products. Store under inert atmosphere at –20°C to minimize oxidation .

Q. How can computational chemistry aid in predicting the NMR spectrum and reaction mechanisms of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR chemical shifts and coupling constants. Software like Gaussian or ORCA predicts spin-spin splitting patterns for trifluoromethoxy groups. Molecular dynamics simulations model solvation effects on reactivity, while QM/MM studies elucidate transition states in substitution reactions .

Q. What strategies optimize the detection of this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :
  • Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery rates. Derivatization (e.g., silylation) enhances GC-MS volatility.
  • Analytical Method : UPLC-MS/MS with multiple reaction monitoring (MRM) increases sensitivity. Use deuterated internal standards (e.g., d₃-benzyl alcohol) for quantification accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(trifluoromethoxy)benzyl alcohol
Reactant of Route 2
2-Methyl-5-(trifluoromethoxy)benzyl alcohol

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